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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance to ensure the reproducibility of experiments

involving the selective CCK1 receptor antagonist, L-364,918 (also known as Devazepide).

Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide, is a potent, selective, and orally active non-peptide

antagonist of the cholecystokinin-1 (CCK1) receptor, formerly known as the CCK-A receptor.[1]

It is a benzodiazepine derivative.[1] Its primary mechanism of action is to competitively block

the binding of the peptide hormone cholecystokinin (CCK) to the CCK1 receptor, thereby

inhibiting its downstream signaling pathways.[1][2]

Q2: What are the primary applications of L-364,918 in research?

A2: L-364,918 is a valuable pharmacological tool for investigating the physiological and

pathological roles of the CCK1 receptor. It is commonly used in studies related to satiety and

food intake, gastrointestinal motility, pancreatic secretion, and anxiety.[2][3] It has also been

investigated for its potential in cancer research, particularly in halting the progression of

pancreatic cancer precursor lesions.[4]

Q3: What is the selectivity profile of L-364,918?
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A3: L-364,918 is highly selective for the CCK1 receptor over the CCK2 (CCK-B) receptor. This

selectivity is a key feature for dissecting the distinct physiological roles of the two CCK receptor

subtypes.

Q4: How should L-364,918 be stored?

A4: For long-term stability, L-364,918 should be stored as a solid at +4°C. Stock solutions in

DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is

important to protect the compound from light and moisture.[5] As with other benzodiazepine

solutions, degradation can occur over time, so using freshly prepared solutions is

recommended for optimal reproducibility.[6]

Q5: What are the known on-target effects of L-364,918 that might be observed in experiments?

A5: By antagonizing the CCK1 receptor, L-364,918 can lead to several physiological effects,

including increased appetite and food intake, delayed gallbladder emptying, and altered

gastrointestinal transit.[1][7] In some animal models, prolonged use has been associated with

the formation of cholesterol gallstones due to impaired gallbladder function.[1][8]
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Issue Potential Cause Recommended Solution

Inconsistent or no antagonist

activity in vitro.

1. Incorrect concentration: Due

to its high potency (pM to nM

range), errors in serial dilutions

can lead to concentrations that

are too low to be effective. 2.

Compound precipitation: L-

364,918 has limited solubility

in aqueous buffers. 3.

Degraded compound:

Improper storage or repeated

freeze-thaw cycles of stock

solutions can lead to

degradation. 4. Incorrect

receptor subtype: The cell line

used may not express the

CCK1 receptor or may

predominantly express the

CCK2 receptor.

1. Verify dilutions: Prepare

fresh serial dilutions and

confirm the concentration of

the stock solution. Use

calibrated pipettes. 2. Ensure

solubility: Prepare stock

solutions in 100% DMSO or

ethanol. For working solutions,

ensure the final concentration

of the organic solvent is

compatible with your assay

and does not exceed a level

that affects cell viability

(typically <0.5% DMSO).[9] 3.

Use fresh stock: Prepare fresh

stock solutions or use aliquots

that have not undergone

multiple freeze-thaw cycles.

Store as recommended. 4.

Confirm receptor expression:

Verify the expression of the

CCK1 receptor in your cell line

using techniques like RT-PCR

or western blotting. Use a

positive control agonist (e.g.,

CCK-8) to confirm receptor

functionality.[9]

High background signal or

vehicle effects in vitro.

1. Solvent toxicity: The

concentration of the vehicle

(e.g., DMSO) may be too high,

causing cellular stress or

death. 2. Contaminated

reagents: Buffers or media

may be contaminated.

1. Perform a vehicle control

titration: Determine the

maximum concentration of the

vehicle that does not affect

your assay readout. Keep the

final vehicle concentration

consistent across all wells. 2.

Use fresh, sterile reagents:
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Prepare fresh buffers and

media for each experiment.

Variability in in vivo results.

1. Improper drug formulation

and administration: L-364,918

may not be fully dissolved or

may precipitate upon injection.

2. Incorrect dosage: The high

potency of the compound

makes accurate dosing critical.

3. Animal habituation: Lack of

proper acclimatization of

animals to the experimental

procedures can lead to stress-

induced variability.

1. Use appropriate vehicle: For

intraperitoneal (IP) injection or

oral gavage, vehicles such as

20% SBE-β-CD in saline or

corn oil can be used to

improve solubility and delivery.

[2] Ensure the solution is well-

mixed before administration. 2.

Careful dose calculation:

Accurately calculate the dose

based on the animal's body

weight. 3. Acclimatize animals:

Habituate animals to the

housing, handling, and

injection procedures for

several days before the

experiment to minimize stress.

[10]

Observed off-target effects.

1. High concentration:

Although highly selective, at

very high concentrations, L-

364,918 could potentially

interact with other receptors,

including benzodiazepine

receptors.[1] 2. On-target

effects in unexpected tissues:

CCK1 receptors are present in

various tissues, and their

blockade may lead to

unforeseen physiological

consequences.

1. Perform dose-response

curves: Use the lowest

effective concentration of L-

364,918 to minimize the risk of

off-target effects. 2. Use

control compounds: Include a

structurally unrelated CCK1

receptor antagonist to confirm

that the observed effect is

mediated by CCK1 receptor

blockade. 3. Conduct

counterscreening: If off-target

effects are suspected, test L-

364,918 against a panel of

other receptors.[1]
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Quantitative Data Summary
Parameter Species/System Value Reference

IC50
Rat pancreatic CCK

receptors
81 pM [5][11]

Bovine gallbladder

CCK receptors
45 pM [5][11]

Guinea pig brain CCK

receptors
245 nM [5][11]

Solubility DMSO Up to 100 mM

Ethanol Up to 50 mM

In Vivo ED50

Antagonism of CCK-8

induced inhibition of

milk intake in sham-

feeding rats (IP)

625 ng/kg [2]

Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor.

Methodology:

Membrane Preparation:

Harvest cells or tissue expressing the CCK1 receptor (e.g., rat pancreas or a cell line

stably expressing the receptor).

Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with

protease inhibitors).

Centrifuge to remove debris, then pellet the membranes by high-speed centrifugation

(e.g., 20,000 x g for 10 minutes at 4°C).
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Resuspend the membrane pellet in assay buffer and determine the protein concentration.

Assay Setup (96-well plate):

Total Binding: Membrane preparation + radiolabeled CCK ligand (e.g., [125I]-CCK-8) +

assay buffer.

Non-specific Binding: Membrane preparation + radiolabeled CCK ligand + a high

concentration of unlabeled CCK-8 (e.g., 1 µM).

Competitive Binding: Membrane preparation + radiolabeled CCK ligand + serial dilutions

of L-364,918.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach

equilibrium.[10]

Filtration: Rapidly filter the contents of each well through a filter plate (e.g., GF/C) and wash

with ice-cold wash buffer to separate bound and free radioligand.[10][12]

Detection: Add scintillation cocktail to the dried filters and count the radioactivity.

Data Analysis: Determine the IC50 value of L-364,918 and calculate the Ki using the Cheng-

Prusoff equation.[13]

Intracellular Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of L-364,918 by measuring its ability to

block agonist-induced increases in intracellular calcium.

Methodology:

Cell Preparation:

Plate a cell line stably expressing the CCK1 receptor in a 96- or 384-well black-walled,

clear-bottom plate and culture overnight.[12]

Dye Loading:
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer

(e.g., HBSS with 20 mM HEPES) for approximately 60 minutes at 37°C.[12]

Antagonist Pre-incubation:

Wash the cells to remove excess dye.

Add serial dilutions of L-364,918 to the wells and pre-incubate for a defined period (e.g.,

15-30 minutes).[12]

Agonist Stimulation and Measurement:

Place the plate in a fluorescence plate reader.

Establish a stable baseline fluorescence reading.

Inject a fixed concentration of a CCK1 receptor agonist (e.g., CCK-8) into each well.

Immediately record the fluorescence intensity over time to measure the calcium flux.[13]

Data Analysis:

Quantify the agonist-induced calcium response in the presence of different concentrations

of L-364,918.

Determine the IC50 value for L-364,918's inhibition of the agonist response.

In Vivo Administration for Satiety Studies in Rodents
Objective: To investigate the effect of L-364,918 on food intake.

Methodology:

Animal Habituation:

Individually house the animals and acclimate them to the testing environment and

handling for at least 3-5 days.[10]

Drug Preparation:
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Dissolve L-364,918 in a suitable vehicle. For intraperitoneal (IP) injection, a solution can

be prepared by adding a DMSO stock solution to 20% SBE-β-CD in saline to create a

suspended solution.[2] For oral gavage, a clear solution can be made using corn oil.[2]

Administration:

Administer the prepared L-364,918 solution or vehicle to the animals via the chosen route

(e.g., IP injection 30 minutes before food presentation).[10]

Food Intake Measurement:

After a fasting period (e.g., 17 hours), provide a pre-weighed amount of food.[10]

Measure the amount of food consumed at regular intervals (e.g., 30, 60, 120 minutes).[10]

Data Analysis:

Compare the cumulative food intake between the L-364,918-treated and vehicle-treated

groups.
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Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of L-364,918.
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Caption: A generalized workflow for in vitro functional antagonism assays with L-364,918.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1673718?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue: Inconsistent Results

Are compound concentrations accurate? Is the compound fully dissolved? Are reagents fresh and validated? Is the cell model appropriate and healthy?

Solution: Re-prepare dilutions, calibrate pipettes

No

Solution: Check vehicle, sonicate if necessary

No

Solution: Use fresh reagents, run controls

No

Solution: Confirm receptor expression, check viability

No
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Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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